2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride
Brand Name: Vulcanchem
CAS No.: 29194-99-8
VCID: VC18404555
InChI: InChI=1S/C19H28N2O3.ClH/c1-14-6-5-7-15(2)18(14)20-19(22)24-17-9-4-3-8-16(17)21-10-12-23-13-11-21;/h5-7,16-17H,3-4,8-13H2,1-2H3,(H,20,22);1H
SMILES:
Molecular Formula: C19H29ClN2O3
Molecular Weight: 368.9 g/mol

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride

CAS No.: 29194-99-8

Cat. No.: VC18404555

Molecular Formula: C19H29ClN2O3

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride - 29194-99-8

Specification

CAS No. 29194-99-8
Molecular Formula C19H29ClN2O3
Molecular Weight 368.9 g/mol
IUPAC Name (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride
Standard InChI InChI=1S/C19H28N2O3.ClH/c1-14-6-5-7-15(2)18(14)20-19(22)24-17-9-4-3-8-16(17)21-10-12-23-13-11-21;/h5-7,16-17H,3-4,8-13H2,1-2H3,(H,20,22);1H
Standard InChI Key NIXYJVYTDIFZSL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3.[Cl-]

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a central cyclohexyl ring substituted at the 2-position with a morpholine moiety (C₄H₈NO). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair conformation that minimizes steric strain. At the 1-position of the cyclohexyl group, a carbanilate ester is attached, comprising a 2,6-dimethylphenyl group linked via a carbamate bridge (-O-C(=O)-NH-). The hydrochloride salt form enhances aqueous solubility by protonating the morpholine nitrogen, forming a stable ammonium chloride complex.

Table 1: Molecular Data

PropertyValue
CAS No.29194-99-8
Molecular FormulaC₁₉H₂₉ClN₂O₃
Molecular Weight368.9 g/mol
IUPAC Name(2-Morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate chloride
Key Functional GroupsMorpholine, Carbamate, Cyclohexyl, Aromatic Methyl

Stereochemical Considerations

The cyclohexyl group introduces stereochemical complexity, as the chair conformation allows for axial and equatorial positioning of substituents. The 2-morpholinocyclohexyl configuration likely favors equatorial placement of the morpholine ring to avoid 1,3-diaxial interactions. The 2,6-dimethylphenyl group adopts a planar geometry, with methyl groups at the 2- and 6-positions creating steric hindrance that restricts rotation about the carbamate bond.

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis involves a two-step process:

  • Esterification: 2,6-Dimethylcarbanilic acid reacts with 2-morpholinocyclohexanol in the presence of a coupling agent (e.g., DCC or EDCl) to form the carbamate ester.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Purification Challenges

As evidenced by analogous morpholine derivatives (e.g., cis-2,6-dimethylmorpholine), purification often requires selective crystallization. For instance, carboxylic acid adducts in ester solvents can isolate cis-isomers by exploiting differential solubility, a method applicable to this compound’s synthesis .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<1 mg/mL at 25°C). The morpholine nitrogen’s protonation increases polarity, enhancing solubility in acidic aqueous solutions. Stability studies suggest decomposition above 200°C, with the carbamate linkage susceptible to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch, carbamate), ~1250 cm⁻¹ (C-O-C, morpholine).

  • NMR: δ 1.2–2.1 ppm (cyclohexyl protons), δ 3.6–4.1 ppm (morpholine CH₂ groups), δ 6.8–7.2 ppm (aromatic protons).

Reactivity and Functionalization

Nucleophilic Substitution

The morpholine nitrogen’s lone pair enables participation in SN2 reactions. For example, alkylation at the nitrogen with methyl iodide forms quaternary ammonium derivatives, altering solubility and bioactivity profiles.

Hydrolysis Pathways

Under acidic conditions, the carbamate bond hydrolyzes to yield 2,6-dimethylaniline and morpholinocyclohexanol. Alkaline hydrolysis produces the corresponding amine and carbon dioxide, complicating storage in basic environments.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundKey FeaturesDistinguishing Attributes
2,6-DimethylmorpholineSimplified morpholine coreHigher volatility, lower molecular weight
Cyclohexyl IsocyanateReactive isocyanate groupUnsuitable for direct biological use
N-(4-Chlorobenzyl)morpholineAntimicrobial activityLacks carbamate functionality

This compound’s hybrid structure offers a balance of reactivity and stability unmatched by simpler morpholine or carbamate derivatives.

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